LUF6000 is a synthetic compound classified as a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) [, ]. Allosteric modulators, unlike agonists or antagonists that bind directly to the receptor's active site, interact with different sites and alter the receptor's response to its endogenous ligands []. LUF6000 exerts its effects by increasing the affinity of the A3AR for adenosine, an endogenous signaling molecule []. This enhanced binding potentiates the effects of adenosine at the A3AR [].
The synthesis of LUF6000 and its derivatives is described in detail in the paper "Structure-activity relationships of new 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric enhancers of the A3 adenosine receptor." []. The synthesis involves multiple steps and utilizes various reagents and reaction conditions. For detailed information, refer to the original publication.
LUF6000 belongs to the 1H-imidazo[4,5-c]quinolin-4-amine class of compounds []. A key structural feature is the presence of a 2-cyclohexyl group, a 3,4-dichlorophenyl group, and an exocyclic amine, all crucial for its interaction with the A3AR []. Molecular modeling studies have predicted that the planar 1H-imidazo[4,5-c]quinolinamine ring system of LUF6000 forms π-π stacking interactions with specific tyrosine residues (Y2847.55 and Y2938.54) in the A3AR binding pocket []. The 2-cyclohexyl group fits into a hydrophobic sub-pocket, while the 3,4-dichlorophenyl group interacts with the lipid membrane interface [].
LUF6000 acts as a PAM by binding to an allosteric site on the A3AR, distinct from the orthosteric site where adenosine binds []. This binding enhances the receptor's affinity for adenosine, thereby potentiating adenosine's downstream effects [, ]. These effects include the modulation of intracellular signaling pathways, particularly those involving PI3K, IKK, IκB, Jak-2, and STAT-1 []. This modulation ultimately leads to decreased levels of NF-κB, a key transcription factor involved in inflammatory responses [].
A3AR Pharmacology: LUF6000 is used to probe the structure-activity relationships of the A3AR, explore allosteric modulation mechanisms, and characterize the receptor's pharmacological profile [, ].
Inflammatory Diseases: Research suggests LUF6000 exhibits anti-inflammatory effects in various animal models of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and liver inflammation []. These effects are attributed to its ability to modulate the A3AR and downstream signaling pathways involved in inflammation [].
Species Differences in A3AR Pharmacology: Studies have demonstrated that LUF6000's allosteric effects are species-dependent, exhibiting significant activity in canine and rabbit A3ARs but not in mouse or rat receptors []. This highlights the importance of considering species differences in preclinical drug research.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2